molecular formula C23H30BrN5O B10901910 N'~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide

N'~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide

Cat. No.: B10901910
M. Wt: 472.4 g/mol
InChI Key: PVGWUKAZPDUXAN-WGARJPEWSA-N
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Description

N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide is a complex organic compound that features a unique structure combining adamantane, pyrazolo[3,4-B]pyridine, and carbohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The adamantyl intermediate can be synthesized by bromination of adamantane using bromine in the presence of a catalyst.

    Synthesis of the Pyrazolo[3,4-B]pyridine Core: This core structure is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The adamantyl intermediate is then coupled with the pyrazolo[3,4-B]pyridine core under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the adamantyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~4~-[(Z)-2-(3-Bromo-1-adamantyl)-1-methylethylidene]-1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridine-4-carbohydrazide is unique due to its combination of adamantyl and pyrazolo[3,4-B]pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H30BrN5O

Molecular Weight

472.4 g/mol

IUPAC Name

N-[(Z)-1-(3-bromo-1-adamantyl)propan-2-ylideneamino]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H30BrN5O/c1-13-5-18(19-15(3)28-29(4)20(19)25-13)21(30)27-26-14(2)7-22-8-16-6-17(9-22)11-23(24,10-16)12-22/h5,16-17H,6-12H2,1-4H3,(H,27,30)/b26-14-

InChI Key

PVGWUKAZPDUXAN-WGARJPEWSA-N

Isomeric SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)N/N=C(/C)\CC34CC5CC(C3)CC(C5)(C4)Br

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NN=C(C)CC34CC5CC(C3)CC(C5)(C4)Br

Origin of Product

United States

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